Technical Deep Dive: The Role of 6-Chloro-N4-cyclopropylpyrimidine-4,5-diamine in Medicinal Chemistry
Technical Deep Dive: The Role of 6-Chloro-N4-cyclopropylpyrimidine-4,5-diamine in Medicinal Chemistry
The following technical guide details the medicinal chemistry and synthetic utility of 6-chloro-N4-cyclopropylpyrimidine-4,5-diamine (CAS 195252-62-1).
Executive Summary
6-chloro-N4-cyclopropylpyrimidine-4,5-diamine represents a "privileged scaffold" in modern drug discovery.[1][2][3] It serves as a linchpin intermediate for synthesizing triazolo[4,5-d]pyrimidines , a chemical class essential for developing P2Y12 receptor antagonists (e.g., Ticagrelor ) and ATP-competitive kinase inhibitors.[4][3][5]
This guide explores the molecule's unique reactivity profile, specifically the orthoganol reactivity of its C4/C5 nitrogens and the C6-chlorine handle, providing researchers with a roadmap for utilizing this core in lead optimization.[4]
Structural Analysis & Reactivity Profile[1][3][4][5]
The molecule consists of an electron-deficient pyrimidine ring substituted with three distinct functional "handles."[1][2][3] Understanding the electronic interplay between these groups is critical for designing synthetic routes.[4][3][5]
The Pharmacophore Triad
| Position | Substituent | Electronic Role | Medicinal Utility |
| C4 | Cyclopropylamino | Electron-donating (secondary amine).[1][2][3] | Provides metabolic stability (CYP resistance) and conformational rigidity.[4][3][5] |
| C5 | Primary Amino (-NH₂) | Nucleophilic; ortho to C4-amine.[1][2][4][3][5] | Essential for cyclization to form 5-membered fused rings (triazoles, imidazoles).[1][4][3] |
| C6 | Chlorine (-Cl) | Inductive withdrawing; Leaving group.[1][2][4][3][5] | Enables |
The "Orthogonal" Reactivity
The defining feature of this molecule is the vicinal diamine system (positions 4 and 5).[4][5]
-
C4-Nitrogen: Already functionalized with a cyclopropyl group, it is less nucleophilic than the C5-primary amine due to steric bulk and electronic donation into the ring.[1][2][4]
-
C5-Nitrogen: Highly nucleophilic.[1][2][4][3][5] It readily reacts with electrophiles (nitrites, carboxylic acids, aldehydes) to close a second ring onto the pyrimidine core.[4][3][5]
Flagship Application: The Ticagrelor Paradigm
While 6-chloro-N4-cyclopropylpyrimidine-4,5-diamine (CAS 195252-62-1) carries a hydrogen at C2, it is the direct structural analog of the key intermediate used to manufacture Ticagrelor (Brilinta) .[1][2] The industrial logic applied to Ticagrelor is the "gold standard" for utilizing this scaffold.[4][3][5]
Mechanism of Action Comparison
In Ticagrelor synthesis, the C2 position carries a propylthio group.[4][3][5] However, the reaction at the C4/C5/C6 sector is identical to our subject molecule.[4][3]
-
Cyclization: The 4,5-diamine core is treated with sodium nitrite (
) in acidic media.[4][3][5] -
Transformation: The C5-amine attacks the nitrosonium ion (
), followed by dehydration and ring closure onto the C4-amine.[4][3] -
Result: Formation of the [1,2,3]triazolo[4,5-d]pyrimidine ring system.[4][3][5]
Expert Insight: The cyclopropyl group is crucial here.[4][3][5] Unlike flexible alkyl chains, the cyclopropyl ring locks the N4-substituent into a specific conformation, optimizing the entropy of binding to the P2Y12 receptor pocket.[4]
Experimental Protocols
Protocol A: Synthesis of the Core Scaffold
Objective: Selective mono-amination of 4,6-dichloropyrimidine-5-amine.[1][2] Challenge: Preventing double substitution (formation of the 4,6-dicyclopropyl adduct).
Reagents:
Step-by-Step Methodology:
-
Dissolution: Dissolve 4,6-dichloro-5-aminopyrimidine in Ethanol (10 volumes) under
atmosphere. -
Temperature Control: Cool the reaction vessel to 0–5°C . Reason: Lower temperature favors mono-substitution over di-substitution.[1][2][3]
-
Addition: Add
, followed by the slow, dropwise addition of Cyclopropylamine over 30 minutes. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by HPLC/TLC.[3]
-
Workup: Concentrate the solvent in vacuo. Resuspend residue in water.[4][3][6] The product often precipitates as a solid.[4][3][5] Filter, wash with cold water, and dry.[4][3]
-
Validation:
NMR should show integration for one cyclopropyl group and retention of one aromatic pyrimidine proton (if C2=H).
Protocol B: Cyclization to 7-Chlorotriazolopyrimidine
Objective: Converting the diamine to the active triazole core.[1][2][4]
Reagents:
-
6-chloro-N4-cyclopropylpyrimidine-4,5-diamine (1.0 eq)[1][2][3][7][8]
-
Sodium Nitrite (
) (1.2 eq)[4][3][5]
Step-by-Step Methodology:
-
Suspension: Suspend the diamine in Acetic Acid/Water at 0°C .
-
Diazotization: Add an aqueous solution of
dropwise, maintaining internal temperature . -
Observation: The reaction mixture typically turns clear then precipitates the product as the triazole forms.[4][3][5]
-
Completion: Stir at RT for 1 hour.
-
Isolation: Filter the solid precipitate. This is the 7-chloro-3-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine .[1][2][3]
-
Safety Note: This reaction generates trace
gases; perform in a fume hood.
Pathway Visualization
The following diagram illustrates the synthesis of the core and its divergence into two major medicinal chemistry pathways: the Ticagrelor-style Triazoles and Purine Mimics (via Imidazole formation).[4][5]
Figure 1: Synthetic divergence from the diamine scaffold.[1][2][4][3] The upper path (Red) leads to triazolopyrimidines (Ticagrelor-like), while the lower path (Green) leads to purine analogs.[4][3][5]
Critical Quality Attributes (CQA) & Impurities
When sourcing or synthesizing this intermediate, researchers must monitor specific impurities that can poison downstream catalytic steps (e.g., Suzuki couplings).[4][3][5]
| Impurity Type | Origin | Detection Method | Limit (Rec.) |
| Regioisomer | Attack of cyclopropylamine at C2 (if C2-Cl present) or bis-addition at C4/C6.[1][2][3] | HPLC (Reverse Phase) | < 0.5% |
| Hydrolysis Product | Hydrolysis of C6-Cl to C6-OH (Pyrimidinone) due to moisture/heat.[1][2][4][3][5] | LC-MS (M+1 = 166) | < 0.1% |
| Residual Amine | Unreacted Cyclopropylamine (nucleophile scavenger).[1][2][4][3][5] | GC-Headspace | < 500 ppm |
References
-
Springthorpe, B., et al. (2007).[4][3][5] From ATP to AZD6140: The discovery of an orally active reversible P2Y12 receptor antagonist for the prevention of thrombosis.[4][5] Bioorganic & Medicinal Chemistry Letters, 17(21), 6013-6018.[4][3] Link[4][3][5]
-
AstraZeneca AB. (2000).[4][3][5] Triazolo[4,5-d]pyrimidine derivatives and their use as P2Y12 receptor antagonists.[1][4][3] U.S. Patent No.[4][3][5] 6,525,060.[4][3] Link
-
Gu, Z., et al. (2011).[4][3][5] Synthesis and crystal structure of 6-chloro-N4-substituted-pyrimidine-4,5-diamines. Acta Crystallographica Section E, 67(8).[4][3][5] Link
-
PubChem. (2025).[4][3][5] Compound Summary: 6-chloro-N4-cyclopropylpyrimidine-4,5-diamine (CAS 195252-62-1).[1][2][3][7][8][9][10] National Library of Medicine.[4][3][5] Link[4][3][5]
Sources
- 1. 195252-60-9|6-Chloro-N4-(cyclopropylmethyl)pyrimidine-4,5-diamine|BLD Pharm [bldpharm.com]
- 2. Page loading... [wap.guidechem.com]
- 3. PubChemLite - 6-chloro-n4-cyclopropylpyrimidine-4,5-diamine (C7H9ClN4) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 6-Chloro-N 4-methyl-N 4-phenylpyrimidine-4,5-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 882766-23-6|4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidin-5-amine|BLD Pharm [bldpharm.com]
- 8. 195252-62-1 | 6-chloro-N4-cyclopropylpyrimidine-4,5-diamine - Moldb [moldb.com]
- 9. 6-chloro-N4-cyclopropylpyrimidine-4,5-diamine | 195252-62-1 [m.chemicalbook.com]
- 10. arctomsci.com [arctomsci.com]
